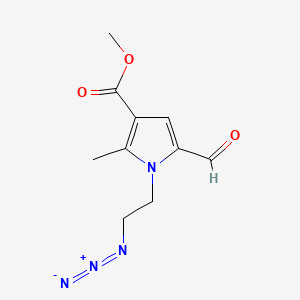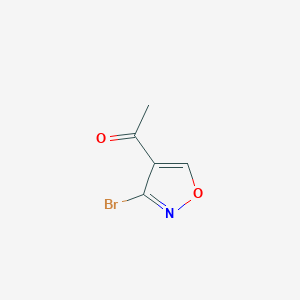
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one is a heterocyclic compound that contains a bromine atom, an oxazole ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one typically involves the bromination of an oxazole derivative. One common method is the reaction of 3-bromo-1,2-oxazole with ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced oxazole derivatives.
Scientific Research Applications
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence[][3].
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and oxazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The ethanone group can undergo nucleophilic attack, leading to the formation of various reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-one: Similar structure but with the bromine atom at a different position on the oxazole ring.
1-(3-Chloro-1,2-oxazol-4-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluoro-1,2-oxazol-4-yl)ethan-1-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain synthetic and research applications .
Properties
Molecular Formula |
C5H4BrNO2 |
|---|---|
Molecular Weight |
189.99 g/mol |
IUPAC Name |
1-(3-bromo-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C5H4BrNO2/c1-3(8)4-2-9-7-5(4)6/h2H,1H3 |
InChI Key |
DHEMSPYLZBHRLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CON=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
![Di-tert-butyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13453987.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide](/img/structure/B13453989.png)

![4-chloro-N-[2-(thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13454000.png)
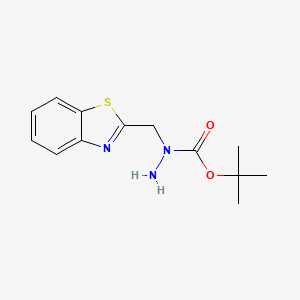
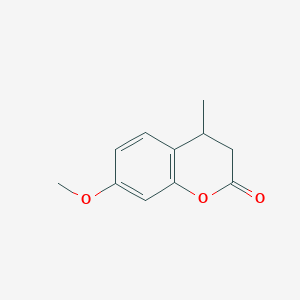
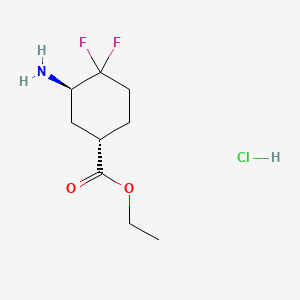
![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13454015.png)

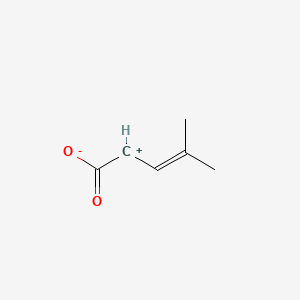
![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylate](/img/structure/B13454036.png)
